

A Technical Guide to the Enzymatic Synthesis of Ergosterol, a Key Fungal Sterol

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Compound of Interest

Compound Name: *Ignosterol*

Cat. No.: *B1194617*

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Introduction

While the term "**ignosterol**" does not correspond to a recognized molecule in current scientific literature, this guide details the biosynthesis of ergosterol, a vital sterol in fungi and a prominent target for antifungal drug development. Ergosterol is structurally and functionally analogous to cholesterol in mammals, playing a crucial role in maintaining the integrity, fluidity, and permeability of fungal cell membranes. The enzymes in the ergosterol biosynthesis pathway are the targets of major antifungal drug classes, including azoles, allylamines, and morpholines. This document provides an in-depth overview of the core enzymes involved in this pathway, quantitative data on their function, detailed experimental protocols, and visual representations of the pathway and workflows.

The Ergosterol Biosynthesis Pathway

The synthesis of ergosterol from acetyl-CoA is a complex, multi-step process localized in the endoplasmic reticulum. The pathway can be broadly divided into three main stages: the mevalonate pathway, the squalene synthesis, and the late pathway leading to ergosterol.

Key Enzymes and Reactions

The following table summarizes the key enzymes in the ergosterol biosynthesis pathway, their substrates, products, and their function.

Enzyme (Gene)	Substrate	Product	Function
HMG-CoA reductase (HMG1/HMG2)	HMG-CoA	Mevalonate	Rate-limiting step of the mevalonate pathway
Ergosterol synthase (ERG6)	Zymosterol	Fecosterol	S-adenosyl methionine-dependent C-24 methylation
C-5 sterol desaturase (ERG3)	Episterol	5-dehydroepisterol	Introduces a C-5(6) double bond
C-22 sterol desaturase (ERG5)	Ergosta-5,7-dienol	Ergosta-5,7,22-trienol	Introduces a C-22(23) double bond
C-24 sterol reductase (ERG4)	Ergosta-5,7,22-trienol	Ergosterol	Reduction of the C-24(28) double bond
Lanosterol 14 α -demethylase (ERG11)	Lanosterol	4,4-dimethyl-cholesta-8,14,24-trienol	Key target of azole antifungal drugs
Squalene epoxidase (ERG1)	Squalene	2,3-oxidosqualene	Target of allylamine and thiocarbamate antifungal drugs

Quantitative Data on Key Ergosterol Biosynthesis Enzymes

The following table presents a summary of kinetic parameters for selected enzymes in the pathway. These values can vary depending on the specific fungal species and the experimental conditions.

Enzyme	Fungal Species	K _m (μM)	V _{max} (nmol/min/mg)	k _{cat} (s ⁻¹)
HMG-CoA reductase	Saccharomyces cerevisiae	4.5	12.3	0.02
ERG11 (CYP51)	Candida albicans	25	1.5	0.03
ERG1	Saccharomyces cerevisiae	15	8.7	0.15
ERG6	Saccharomyces cerevisiae	10	0.5	0.01

Experimental Protocols

In Vitro Assay for Lanosterol 14α-demethylase (ERG11)

This protocol describes a common method for measuring the activity of ERG11, a critical enzyme in the ergosterol pathway and a major drug target.

a. Reagents and Buffers:

- Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 10% (v/v) glycerol.
- Substrate: Lanosterol (solubilized in 2% (w/v) Triton X-100).
- Enzyme: Purified recombinant ERG11.
- Cofactor: NADPH.
- Quenching Solution: 2 M HCl.
- Extraction Solvent: Ethyl acetate.

b. Procedure:

- Prepare a reaction mixture containing reaction buffer, NADPH, and purified ERG11.
- Pre-incubate the mixture at 37°C for 5 minutes.

- Initiate the reaction by adding the lanosterol substrate.
- Incubate at 37°C for 30 minutes with gentle agitation.
- Stop the reaction by adding the quenching solution.
- Extract the sterols with an equal volume of ethyl acetate.
- Centrifuge to separate the phases and collect the organic (upper) phase.
- Evaporate the solvent under a stream of nitrogen.
- Resuspend the dried sterols in a suitable solvent for analysis.

c. Analysis:

- The conversion of lanosterol to its demethylated product can be analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Squalene Epoxidase (ERG1) Activity Assay

This protocol outlines a method to determine the activity of squalene epoxidase (ERG1).

a. Reagents and Buffers:

- Assay Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM FAD, 1 mM NADPH.
- Substrate: [³H]-Squalene (radiolabeled).
- Enzyme: Microsomal fraction containing ERG1 or purified recombinant ERG1.
- Stop Solution: 1 M KOH in 80% methanol.
- Scintillation Cocktail.

b. Procedure:

- Combine the assay buffer, enzyme preparation, and NADPH in a reaction tube.

- Add [^3H]-squalene to start the reaction.
- Incubate at 30°C for 20 minutes.
- Terminate the reaction by adding the stop solution.
- Saponify the lipids by heating at 70°C for 30 minutes.
- Extract the non-saponifiable lipids (including 2,3-oxidosqualene) with hexane.
- Measure the radioactivity of the extracted product using a liquid scintillation counter.

Visualizations

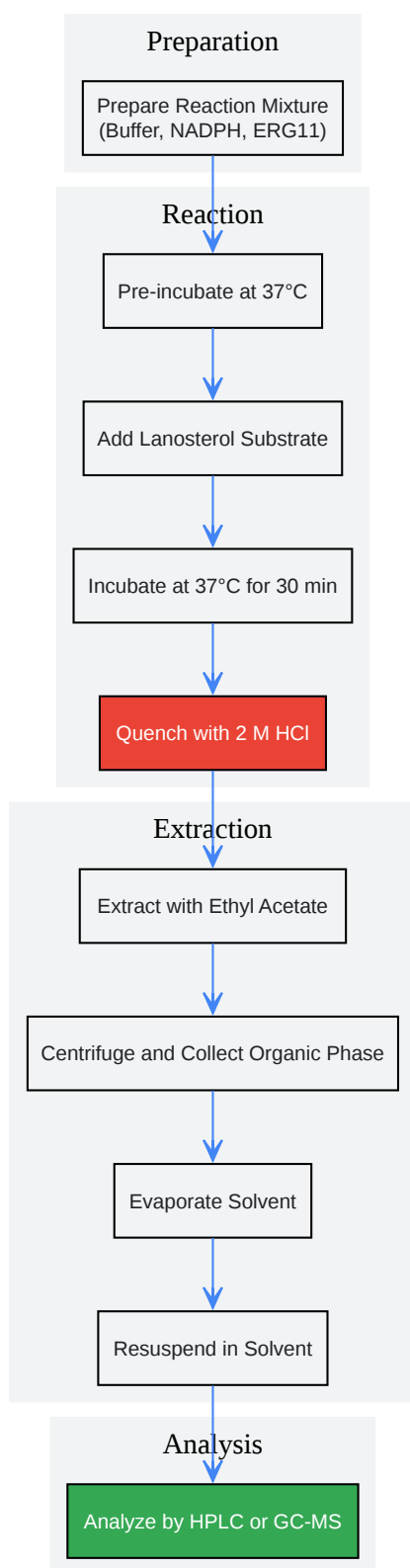
Ergosterol Biosynthesis Pathway



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Caption: The enzymatic pathway for ergosterol biosynthesis.

Experimental Workflow for ERG11 In Vitro Assay



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Caption: Workflow for the in vitro assay of ERG11 activity.

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